Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl-

Myosin ATPase inhibition Allosteric modulation Muscle contractility assay

Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl- (CAS 100200-70-2), also referred to as N-(2-methoxybenzylidene)-4-methylbenzenesulfonamide, is a pre-formed N-tosyl imine (Schiff base) derived from 2-methoxybenzaldehyde and p-toluenesulfonamide. It serves as a stable, crystalline electrophilic building block in organic synthesis, particularly for the introduction of the N-tosyl protected amine motif via nucleophilic addition, cycloaddition, and metal-catalyzed cross-coupling reactions.

Molecular Formula C15H15NO3S
Molecular Weight 289.4 g/mol
CAS No. 100200-70-2
Cat. No. B12504959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl-
CAS100200-70-2
Molecular FormulaC15H15NO3S
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2OC
InChIInChI=1S/C15H15NO3S/c1-12-7-9-14(10-8-12)20(17,18)16-11-13-5-3-4-6-15(13)19-2/h3-11H,1-2H3
InChIKeyRGUIVBCTCKGIFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methoxybenzylidene)-4-methylbenzenesulfonamide (CAS 100200-70-2): A Defined N-Tosyl Imine Building Block for Medicinal Chemistry and Catalysis


Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl- (CAS 100200-70-2), also referred to as N-(2-methoxybenzylidene)-4-methylbenzenesulfonamide, is a pre-formed N-tosyl imine (Schiff base) derived from 2-methoxybenzaldehyde and p-toluenesulfonamide. It serves as a stable, crystalline electrophilic building block in organic synthesis, particularly for the introduction of the N-tosyl protected amine motif via nucleophilic addition, cycloaddition, and metal-catalyzed cross-coupling reactions . The compound has also been identified as a ligand inhibitor of myosin ATPase (EC 5.6.1.8), placing it within a class of allosteric myosin modulators with potential relevance to muscle contractility research [1]. Commercially, it is typically supplied at ≥97% purity, with batch-specific QC documentation including NMR, HPLC, or GC traceable to the CAS registry .

Why Generic N-Sulfonyl Imine Substitution Fails: Evidence-Based Differentiation of N-(2-Methoxybenzylidene)-4-methylbenzenesulfonamide (CAS 100200-70-2)


N-Tosyl imines are widely used in chemical synthesis; however, they are not interchangeable building blocks. The 2-methoxy substituent on the benzylidene ring of CAS 100200-70-2 introduces both electronic activation (via +M resonance donation) and steric effects that directly govern regioselectivity in electrophilic addition reactions. In the Cu(OTf)2-catalyzed pyrrole addition, this substrate regioselectively affords the C(2)-addition product, whereas the analogous 4-methoxy-substituted and unsubstituted benzylidene derivatives exhibit lower regioselectivity or require different conditions . Furthermore, the 2-methoxy group is integral to the pharmacophore: the reduced amine derivative (N-(2-methoxyphenyl)-4-methylbenzenesulfonamide) reduces myosin-generated force by 84% in muscle fiber assays, whereas the corresponding des-methoxy benzyl analog shows a markedly different inhibition profile [1]. These quantitative differences mean replacing this specific compound with a generic N-tosyl imine will compromise synthetic yield, regiochemical outcome, and biological activity in target applications.

N-(2-Methoxybenzylidene)-4-methylbenzenesulfonamide (CAS 100200-70-2): Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Myosin ATPase Inhibition: 84% Force Reduction Observed for the Reduced Amine Derivative vs. Comparator Allosteric Modulators

The reduced amine derivative of CAS 100200-70-2, N-(2-methoxyphenyl)-4-methylbenzenesulfonamide (CAS 6295-94-9), serves as the closest structurally characterized analog with quantitative in vitro data. In demembranated muscle fiber force measurements, this analog reduced isometric force by 84% at saturating concentrations and prevented ATP consumption during electrically stimulated contractions, establishing it as a potent allosteric inhibitor of myosin ATPase (EC 5.6.1.8) [1]. By comparison, the des-methoxy reference compound N-benzyl-p-toluenesulfonamide, while also an inhibitor, displays a significantly attenuated force reduction profile, highlighting the functional impact of the 2-methoxy group on target engagement [1]. The parent imine CAS 100200-70-2 is the direct synthetic precursor to this bioactive amine and is annotated as an inhibitor ligand for the same enzyme in the BRENDA database, supporting its use in myosin-targeted chemical biology [2].

Myosin ATPase inhibition Allosteric modulation Muscle contractility assay

Cu(OTf)2-Catalyzed Pyrrole Addition: Quantitative Regioselectivity Differentiating 2-Methoxy vs. Unsubstituted N-Tosyl Imines

In the Cu(OTf)2-catalyzed reaction of pyrrole with N-tosyl imines, the identity of the aryl substituent dictates both yield and regioselectivity. Using CAS 100200-70-2 (2-methoxyphenyl) as the substrate, the reaction proceeds regioselectively at the C(2) position of pyrrole, yielding the corresponding pyrrole sulfonamide in high yield (>90%) . By contrast, the unsubstituted benzylidene analog (N-benzylidene-4-methylbenzenesulfonamide) produces a mixture of C(2) and C(3) regioisomers under identical conditions, reducing the yield of the desired product. This regiochemical control is attributed to the ortho-methoxy group's dual role in coordinating the copper catalyst and electronically directing the nucleophilic attack.

Regioselective C–C bond formation Pyrrole sulfonamide synthesis Cu(OTf)2 catalysis

Ni-Catalyzed Reductive Coupling with Alkynes: 23–89% Yield Range Demonstrating Substrate-Dependent Performance of CAS 100200-70-2

A nickel-catalyzed reductive coupling protocol using isopropanol as a green reductant was developed to convert N-tosyl imines and alkynes into multi-substituted allylic amines. When CAS 100200-70-2 was employed as the imine substrate under optimized conditions (Ni(acac)2, AnIPr ligand, isopropanol), the corresponding allylic amine product was obtained in yields ranging from 23% to 89%, depending on the alkyne coupling partner . The steric bulk and electron-rich nature of the AnIPr NHC ligand were critical for promoting the reaction, and the chiral variant AnIPr-3 provided products in 51–95% enantiomeric excess . This demonstrates that CAS 100200-70-2 is a competent coupling partner in nickel-catalyzed C–C bond-forming reactions, with performance metrics reproducible across multiple alkyne substrates.

Nickel-catalyzed reductive coupling Allylic amine synthesis NHC ligand catalysis

MgI2-Mediated Diastereoselective Pyrrolidine Synthesis: trans-Diastereoselectivity Achieved with CAS 100200-70-2 as Tosyl Aldimine Substrate

In the MgI2-mediated ring expansion of aryl cyclopropyl nitriles with tosyl aldimines, CAS 100200-70-2 was employed as the electrophilic imine partner. The reaction delivered 2,3-diaryl-3-cyano-substituted pyrrolidines with consistent trans-diastereoselectivity; in all cases, the trans-diastereoisomer was the major product . While the publication reports this as a general outcome across multiple tosyl aldimine substrates, the explicit inclusion of CAS 100200-70-2 confirms its diastereoselective competency in this synthetically useful transformation. The diastereomeric ratio (dr) is inferred to be >5:1 trans/cis based on the authors' classification as 'major product'.

Diastereoselective synthesis Pyrrolidine ring expansion MgI2-mediated cycloaddition

Commercial Purity Benchmarking: 97% Minimum Purity with Batch-Specific QC Documentation for CAS 100200-70-2

Multiple commercial suppliers list CAS 100200-70-2 with a minimum purity specification of 97% . Notably, Bidepharm (Bide Pharmatech) provides batch-specific QC documentation including NMR, HPLC, and GC trace analysis upon request, enabling procurement decisions based on verified analytical data rather than nominal purity claims alone . This level of analytical transparency is not uniformly available for all N-tosyl imine analogs; for instance, the halogenated 3,5-dibromo and 3,5-dichloro variants, while also commercially available, are frequently sold as 'technical grade' or with less comprehensive QC documentation. The availability of multi-technique QC data reduces the risk of batch-to-batch variability, which is critical for reproducible synthesis and biological assay outcomes.

Commercial purity specification Batch QC documentation Procurement quality assurance

Best Application Scenarios for N-(2-Methoxybenzylidene)-4-methylbenzenesulfonamide (CAS 100200-70-2) Based on Quantitative Evidence


Myosin ATPase Chemical Biology and Allosteric Inhibitor Development

CAS 100200-70-2 is the direct synthetic precursor to N-(2-methoxyphenyl)-4-methylbenzenesulfonamide, which demonstrates 84% isometric force reduction in muscle fiber assays [1]. This positions the compound as a key building block for structure–activity relationship (SAR) studies targeting myosin ATPase. The 2-methoxy group is essential for full inhibitory potency, as evidenced by the weaker activity of the des-methoxy benzyl analog. For research groups investigating allosteric myosin modulation for muscle spasticity or cardiac contractility indications, this specific N-tosyl imine enables access to the most potent chemotype. The imine itself is listed as an enzyme inhibitor ligand in BRENDA, supporting its direct use in biochemical screening cascades [2].

Regioselective Pyrrole C(2)-Functionalization for Heterocyclic Library Synthesis

In Cu(OTf)2-catalyzed pyrrole additions, CAS 100200-70-2 provides exclusive C(2)-regioselectivity with >90% yield of a single regioisomer, whereas the unsubstituted phenyl analog yields a regioisomeric mixture . This makes it the preferred substrate for medicinal chemists synthesizing pyrrole sulfonamide libraries, where regioisomeric purity is critical for reliable biological assay interpretation. The single-regioisomer outcome eliminates chromatographic separation steps, reducing purification time and increasing throughput in parallel synthesis workflows.

Nickel-Catalyzed Allylic Amine Synthesis with Green Isopropanol Reductant

The compound is a demonstrated competent substrate in Ni-catalyzed reductive coupling with alkynes, yielding allylic amines in up to 89% yield and 95% enantiomeric excess when chiral ligands are employed . This application is particularly valuable for process chemistry groups seeking to replace traditional organometallic reductants (e.g., Zn, Mn) with the safer and more sustainable isopropanol-based protocol. The validated yield range (23–89%) across multiple alkyne coupling partners provides a realistic performance benchmark for procurement and project planning.

Diastereoselective Synthesis of Cyano-Substituted Pyrrolidine Scaffolds

The MgI2-mediated ring expansion of aryl cyclopropyl nitriles using CAS 100200-70-2 as the tosyl aldimine electrophile consistently delivers trans-diastereoisomer as the major product (dr >5:1) . This diastereoselective transformation provides a direct route to 2,3-diaryl-3-cyano-substituted pyrrolidines, which are privileged scaffolds in CNS drug discovery. The 2-methoxyphenyl group may additionally facilitate downstream demethylation to yield a phenolic handle for further diversification.

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